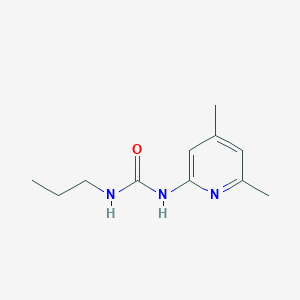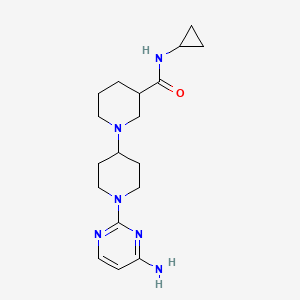
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea (DPU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPU is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea as an acetylcholinesterase inhibitor involves the formation of a reversible complex between N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea and the enzyme. This complex prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. This, in turn, leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has been shown to have a significant effect on the central nervous system. It has been found to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has several advantages for lab experiments. It is easy to synthesize and purify, and its high yield and purity make it an ideal candidate for in vitro and in vivo studies. However, N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has some limitations as well. It is not very water-soluble, which may limit its use in some experiments. Additionally, its potency as an acetylcholinesterase inhibitor may make it difficult to determine the optimal dose for experiments.
Direcciones Futuras
The potential applications of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea are vast and there are several future directions for research. One area of research is the development of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea-based drugs for the treatment of Alzheimer's disease. Another area of research is the investigation of the antioxidant properties of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea and its potential use in the treatment of other neurodegenerative disorders. Additionally, the development of more water-soluble derivatives of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea may expand its use in various experiments.
Conclusion:
In conclusion, N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea (N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea) is a chemical compound with significant potential for scientific research. Its easy synthesis, high yield, and purity make it an ideal candidate for in vitro and in vivo studies. Its potent acetylcholinesterase inhibition and antioxidant properties make it a potential candidate for the treatment of neurodegenerative disorders. Further research is needed to fully explore the potential applications of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea.
Métodos De Síntesis
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea can be synthesized using a simple reaction between 4,6-dimethyl-2-pyridinylamine and propyl isocyanate. The reaction is carried out in the presence of a catalyst and the product is purified using standard methods. The yield of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea is high and the purity can be easily achieved.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea makes it a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in the levels of acetylcholine in the brain.
Propiedades
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-4-5-12-11(15)14-10-7-8(2)6-9(3)13-10/h6-7H,4-5H2,1-3H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVPQSXHZKNKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5291847.png)
![4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)


![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)

![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)